molecular formula C18H22N2O2S B14278606 2,2'-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) CAS No. 139713-56-7

2,2'-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole)

Cat. No.: B14278606
CAS No.: 139713-56-7
M. Wt: 330.4 g/mol
InChI Key: HFMGHNDTSSPVMV-UHFFFAOYSA-N
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Description

2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a thiene ring (a sulfur-containing five-membered ring) linked to two oxazole rings (five-membered rings containing nitrogen and oxygen), each substituted with a tert-butyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiene Ring: The thiene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones with sulfur sources under acidic conditions.

    Oxazole Ring Formation: The oxazole rings are often formed via cyclization reactions involving nitriles and aldehydes in the presence of catalysts like zinc chloride.

    Coupling Reaction: The final step involves coupling the thiene ring with the oxazole rings. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of oxazole rings to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxazole rings, especially at the tert-butyl positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the design of drugs targeting specific biological pathways.

    Industry: Utilized in the production of optical brighteners and photoinitiators for various industrial applications, including coatings, inks, and plastics.

Mechanism of Action

The mechanism by which 2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) exerts its effects depends on its application:

    Fluorescent Probes: The compound absorbs UV light and emits visible light, making it useful in imaging and diagnostic applications.

    Therapeutic Agents: It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) stands out due to its specific combination of thiene and oxazole rings, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over light absorption and emission.

Properties

CAS No.

139713-56-7

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

5-tert-butyl-2-[5-(5-tert-butyl-1,3-oxazol-2-yl)thiophen-2-yl]-1,3-oxazole

InChI

InChI=1S/C18H22N2O2S/c1-17(2,3)13-9-19-15(21-13)11-7-8-12(23-11)16-20-10-14(22-16)18(4,5)6/h7-10H,1-6H3

InChI Key

HFMGHNDTSSPVMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C2=CC=C(S2)C3=NC=C(O3)C(C)(C)C

Origin of Product

United States

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